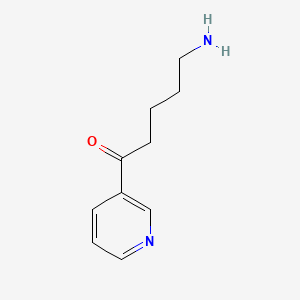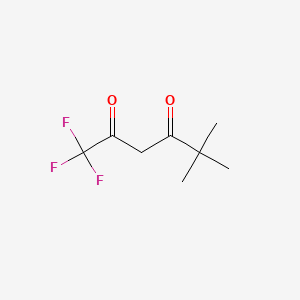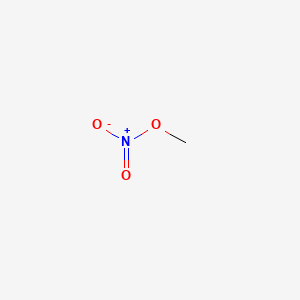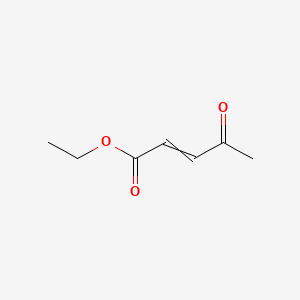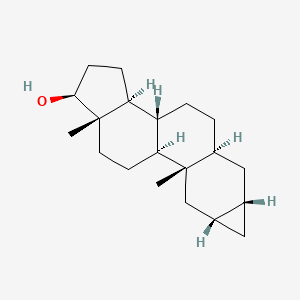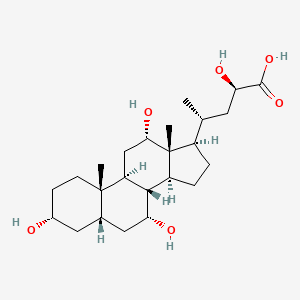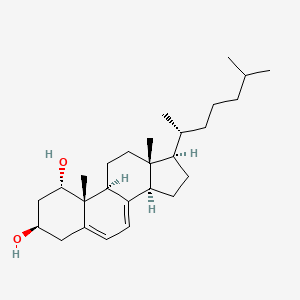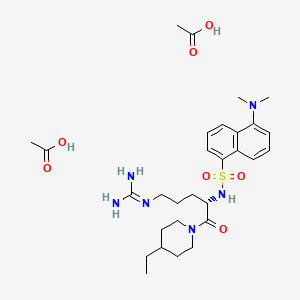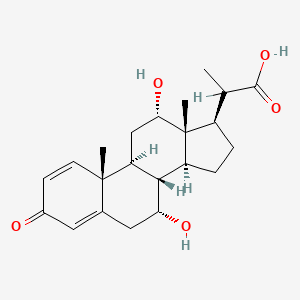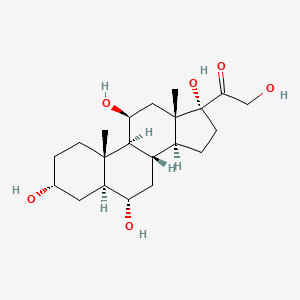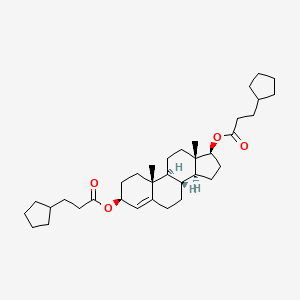
Ethyl 3-indoleacetate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-indoleacetate, also known as Ethyl indole-3-acetate , is a derivative of Indole-3-acetic acid (IAA) . IAA is the most common naturally occurring plant hormone of the auxin class . It is known to regulate almost all aspects of plant growth and development . The primary targets of this compound are likely to be similar to those of IAA, which include cells in the apex (bud) and very young leaves of a plant .
Mode of Action
It is known that iaa, from which this compound is derived, enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (e1), a ubiquitin-conjugating enzyme (e2), and a ubiquitin ligase (e3), resulting in ubiquitination of aux/iaa proteins with increased speed . This process is crucial for the regulation of plant growth and development .
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as IAA. Plants can synthesize IAA by several independent biosynthetic pathways . Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, and tryptophan side chain oxidase pathway .
Pharmacokinetics
It is known that iaa activity is regulated at three distinct but interdependent levels: homeostasis, polar transport, and auxin responses . The auxin concentration in plants can be regulated through de novo biosynthesis of IAA, degradation of IAA, and conjugation/deconjugation of IAA with sugars or amino acids .
Result of Action
The result of this compound’s action is likely to be similar to that of IAA. As an auxin, IAA has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development . On a larger scale, IAA serves as a signaling molecule necessary for the development of plant organs and coordination of growth .
Action Environment
The action of this compound may be influenced by various environmental factors. It is known that IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant , suggesting that the production and action of this compound may also be influenced by the plant’s developmental stage and environmental conditions.
Biochemical Analysis
Biochemical Properties
Ethyl 3-indoleacetate plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It is involved in the Michael Addition-Condensation reactions with α,β-unsaturated ketimines, leading to the formation of 9H-Pyrrolo[1,2-α]indoles . This compound interacts with several enzymes and proteins, including carboxyl methyltransferases, which catalyze the transfer of a methyl group to the carboxyl group of indole-3-acetic acid, forming methyl-IAA ester . These interactions are crucial for regulating plant development and auxin homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell elongation, cell division, and differentiation. It acts as a signaling molecule, coordinating the growth and development of plant organs . In microbial systems, this compound can modulate bacterial physiology and adaptation to stress conditions . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall regulation of cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in gene expression and enzyme activity. It binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in the ubiquitination of Aux/IAA proteins . This process accelerates the degradation of Aux/IAA proteins, thereby regulating auxin-responsive gene expression and promoting plant growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound can undergo methylation, forming methyl-IAA ester, which has a more potent effect on plant growth . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may promote beneficial physiological responses, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the indole-3-acetamide pathway, the indole-3-pyruvic acid pathway, and the tryptamine pathway . These pathways are mediated by specific enzymes that catalyze the conversion of tryptophan to indole-3-acetic acid and its derivatives. The compound’s involvement in these pathways affects metabolic flux and the levels of various metabolites, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound is essential for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules, thereby regulating cellular processes and promoting plant growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-indoleacetate can be synthesized through several methods. One common synthetic route involves the esterification of indole-3-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-indoleacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole-3-acetic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-indoleacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in plant growth and development, as it is a derivative of a key plant hormone.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 3-indoleacetate can be compared with other similar compounds, such as:
Indole-3-acetic acid: The parent compound, which is a naturally occurring plant hormone.
Indole-3-butyric acid: Another auxin with similar biological activity but different chemical properties.
Naphthaleneacetic acid: A synthetic auxin used in agriculture.
Properties
IUPAC Name |
ethyl 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBDWIQSIGUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228422 | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-82-5 | |
| Record name | Ethyl 1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-indoleacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl indol-3-ylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-ACETIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOI4KJ3VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3-indoleacetate in plants?
A: this compound is considered an auxin, a class of plant hormones that regulate growth and development. [] While its exact mechanism of action is still under investigation, studies suggest that it might influence cell elongation and division, similar to other auxins like Indole-3-acetic acid (IAA). [] Research indicates that the presence or absence of this compound in certain plant varieties could be linked to their susceptibility or tolerance to pests like aphids. [] For instance, susceptible barley varieties were found to contain this compound, while tolerant varieties lacked this specific auxin. [] This suggests a potential connection between this compound and plant-pest interactions.
Q2: How is this compound used in cancer research?
A: this compound has shown potential in targeted cancer therapy. [] Researchers have successfully encapsulated this compound within specialized polymer micelles designed for co-delivery with the enzyme horseradish peroxidase (HRP). [] This approach, known as enzyme-prodrug therapy (EPT), utilizes HRP to activate this compound into a cytotoxic form specifically at the tumor site. [] This targeted activation is crucial for minimizing off-target effects and enhancing the therapeutic efficacy of this compound in cancer treatment.
Q3: Can you elaborate on the structure of this compound and how it's identified?
A: this compound is an indole derivative. While its molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relation to other indole-3-acetic acid derivatives. It is typically identified through techniques like paper chromatography and spectroscopic analyses, including UV absorption spectroscopy. [, ] The characteristic UV absorption spectrum helps differentiate it from other indole compounds. []
Q4: Has this compound been found in other organisms besides plants?
A: Yes, interestingly, this compound has been isolated from the endophytic fungus Fusarium proliferatum T2-10. [] This discovery suggests that the production of this compound might not be limited to plants and could be found in other organisms as well. Further research is needed to fully understand the significance and potential applications of this compound production by this fungus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
